2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a thiadiazolyl group, and a piperidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-chloro-2-methylpropanoyl chloride to form an intermediate. This intermediate is then reacted with 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methyl-1-(4-piperidin-1-yl)propan-1-one: Lacks the thiadiazolyl group.
2-(4-Chlorophenoxy)-2-methyl-1-(4-(1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one: Similar structure but different substitution pattern on the thiadiazolyl group.
Uniqueness
The presence of the 5-methyl-1,3,4-thiadiazol-2-yl group in 2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one imparts unique properties, such as enhanced biological activity and specificity for certain molecular targets, making it a compound of significant interest in research and development .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-20-21-16(25-12)13-8-10-22(11-9-13)17(23)18(2,3)24-15-6-4-14(19)5-7-15/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVYQZWTLYTWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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